2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a pyrimidine moiety. The presence of difluoromethyl and methyl groups further enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)pyrimidine involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone. The piperidine ring is typically prepared via a reductive amination reaction. The final step involves coupling the pyrazole and piperidine intermediates with the pyrimidine moiety under specific reaction conditions, such as the use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the implementation of advanced purification techniques like chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles like thiols or amines replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thiols (R-SH), amines (R-NH2)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and substituted compounds with thiol or amine groups.
Scientific Research Applications
2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [3-(Trifluoromethyl)-1-methylpyrazol-4-yl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
- [3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Uniqueness
Compared to similar compounds, 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)pyrimidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N5O2/c1-22-9-12(13(21-22)14(17)18)15(24)23-7-2-4-11(8-23)10-25-16-19-5-3-6-20-16/h3,5-6,9,11,14H,2,4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFMAAMICVSLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCCC(C2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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